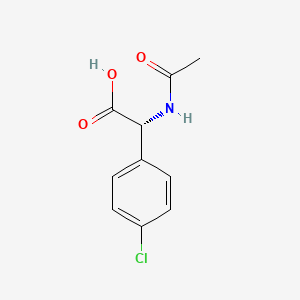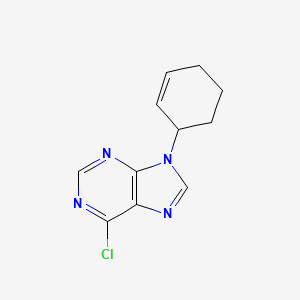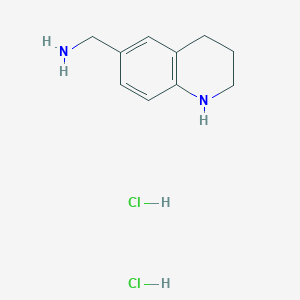
1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone est un dérivé de la quinoléine connu pour ses propriétés biologiques intéressantes. Les dérivés de la quinoléine ont été largement étudiés en raison de leur large éventail d'applications en chimie médicinale, notamment des activités antimicrobiennes, anticancéreuses et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone implique généralement la réaction de la 3-acétyl-6-chloro-4-phénylquinoléine-2(1H)-one avec les 2-chloro-3-(chlorométhyl)quinoléines en présence de nanoparticules d'argent en solution de DMSO sous reflux . Cette réaction conduit à la formation du composé souhaité par O-alkylation régiosélective .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de 1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone ne soient pas bien documentées, l'approche générale implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et la garantie de rendements élevés et de la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés de la quinoléine.
Substitution : Les groupes chloro et méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques.
4. Applications de la recherche scientifique
1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone possède plusieurs applications de recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Le composé est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : La recherche se concentre sur son utilisation comme composé précurseur dans le développement de nouveaux médicaments.
Industrie : Elle est utilisée dans la synthèse de colorants, d'agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de 1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, les dérivés de la quinoléine sont connus pour inhiber la topoisomérase II des mammifères, une enzyme impliquée dans la réplication de l'ADN . Cette inhibition peut entraîner la perturbation de la synthèse de l'ADN et de la division cellulaire, ce qui en fait un agent anticancéreux potentiel.
Applications De Recherche Scientifique
1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research focuses on its use as a lead compound in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloroquinoléine : Un autre dérivé de la quinoléine présentant des propriétés biologiques similaires.
5-Méthoxyquinoléine : Partage le groupe fonctionnel méthoxy et présente des activités comparables.
3-Acétylquinoléine : Un précurseur dans la synthèse de 1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone.
Unicité
1-(2-Chloro-5-méthoxyquinoléin-3-yl)éthanone est unique en raison de sa combinaison spécifique de groupes chloro et méthoxy, qui contribuent à sa réactivité chimique et à son activité biologique distinctes. Cela en fait un composé précieux pour des recherches et des développements plus poussés dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
1-(2-chloro-5-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-7(15)8-6-9-10(14-12(8)13)4-3-5-11(9)16-2/h3-6H,1-2H3 |
Clé InChI |
RUXVFXZPZUNIJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)
![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)



![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)

![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
